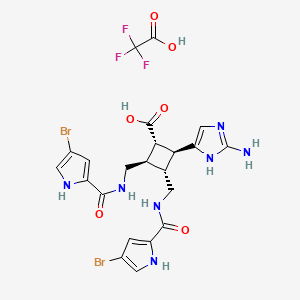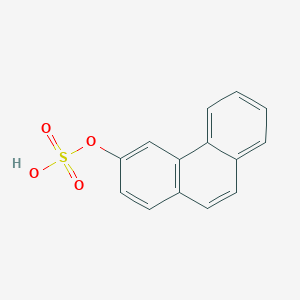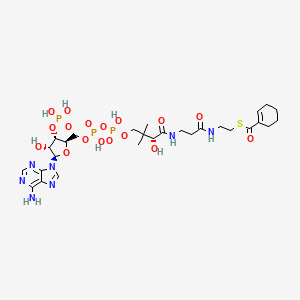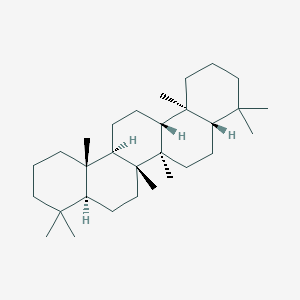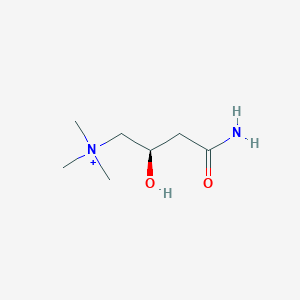
(R)-carnitinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-carnitinamide is a carnitinamide and an amino acid amide. It derives from a (R)-carnitine. It is an enantiomer of a (S)-carnitinamide.
Applications De Recherche Scientifique
Entrainment and Resolution
(R)-carnitinamide, as a synthetic precursor to (R)-carnitine, has been a focal point in research due to its low-cost production from racemic carnitinamide. Studies have shown efficient resolution of carnitinamide chloride by preferential crystallization from methanol using a simple entrainment procedure. This process does not require the transformation of the chloride into other salts or the use of specific solvent systems, which simplifies the production of (R)-carnitinamide (Pallavicini et al., 2008).
Enantiomer Systems and Characterization
Further investigation into the enantiomer systems formed by different salts of carnitinamide, such as chloride, nitrate, and sulfate, has been conducted. Differential Scanning Calorimetry (DSC) and Infrared (IR) analyses have revealed that these salts produce different types of racemates, offering insights into the stereotechnology of carnitinamide (Pallavicini et al., 2007).
Chemical Transformations and Applications
Research has explored the chemical transformations of carnitinamide chloride, such as chlorination at the amide nitrogen. This has led to the production of various compounds, including 5-aminomethyl-2-oxazolidinones, through a sequence of reactions. These developments have applications in producing enantiomers for various chemical and pharmaceutical purposes (Bolchi et al., 2012).
Propriétés
Formule moléculaire |
C7H17N2O2+ |
|---|---|
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m1/s1 |
Clé InChI |
KWIXGIMKELMNGH-ZCFIWIBFSA-O |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)N)O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide](/img/structure/B1243913.png)
![1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)
![N-[[(5S)-3-[4-(3-cyanopyrrol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1243918.png)
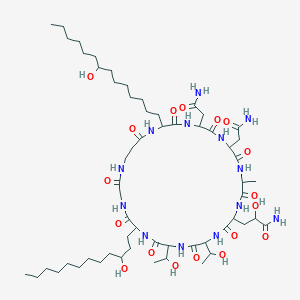
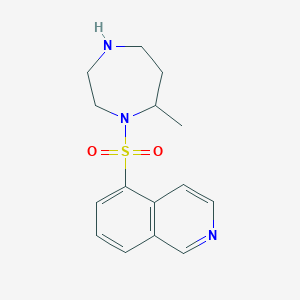
![(13S)-13-hydroxy-13-[(2S,3R)-3-isocyano-3-methyloxiran-2-yl]tridecanoic acid](/img/structure/B1243923.png)
